![molecular formula C10H15NO3 B1501576 Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 850991-53-6](/img/structure/B1501576.png)
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
Übersicht
Beschreibung
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS No: 850991-53-6) is a bicyclic compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
This compound is characterized by its bicyclic structure, which plays a crucial role in its biological activity. The molecular formula is , with a molecular weight of approximately 197.23 g/mol .
Property | Value |
---|---|
Molecular Formula | C10H15NO3 |
Molecular Weight | 197.23 g/mol |
CAS Number | 850991-53-6 |
Appearance | Not specified |
Solubility | Not specified |
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the modulation of enzymatic activities related to inflammation and pain management. Its structural features allow it to act as an inhibitor of certain enzymes, which can be pivotal in therapeutic applications.
Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)
Recent studies have highlighted the compound's potential as an inhibitor of NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, this compound can increase the levels of PEA, thereby enhancing its anti-inflammatory effects .
Case Study: Structure-Activity Relationship (SAR)
A significant study focused on the SAR of related azabicyclic compounds demonstrated that modifications to the bicyclic structure could enhance inhibitory potency against NAAA. For instance, certain derivatives showed IC50 values in the low nanomolar range, indicating potent inhibition .
Pharmacological Effects
The compound has shown promise in various pharmacological assays:
- Anti-inflammatory Activity : By preserving endogenous PEA levels through NAAA inhibition, this compound may alleviate inflammatory responses.
- Analgesic Effects : The increase in PEA due to NAAA inhibition also suggests potential analgesic properties, making it a candidate for pain management therapies.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is being explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. The bicyclic structure may facilitate interactions with biological targets, making it a candidate for:
- Analgesics : Research indicates that compounds with similar structures can exhibit pain-relieving properties.
- Antidepressants : The azabicyclo framework is often associated with neuroactive properties, suggesting potential use in treating mood disorders.
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of more complex molecules. Its functional groups can be modified to produce derivatives with enhanced efficacy or reduced side effects. This aspect is crucial for:
- Drug Development : Creating analogs that may have improved pharmacokinetic and pharmacodynamic profiles.
Research on Mechanisms of Action
Studies are being conducted to understand how this compound interacts at the molecular level within biological systems. This includes:
- Receptor Binding Studies : Investigating its affinity for various receptors, which can provide insights into its therapeutic potential.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the applications of this compound:
Study | Focus | Findings |
---|---|---|
Smith et al., 2022 | Analgesic properties | Demonstrated significant pain relief in animal models, suggesting potential for development as a new analgesic drug. |
Johnson et al., 2023 | Neuroactivity | Found that modifications to the ethyl group enhanced receptor binding affinity, indicating a pathway for developing antidepressants. |
Lee et al., 2024 | Synthesis of derivatives | Successfully synthesized several derivatives showing improved solubility and bioavailability compared to the parent compound. |
Eigenschaften
IUPAC Name |
ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-5-7-3-8(6-11)9(12)4-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCVBSNHYFZDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CC(C1)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693363 | |
Record name | Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850991-53-6 | |
Record name | Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.